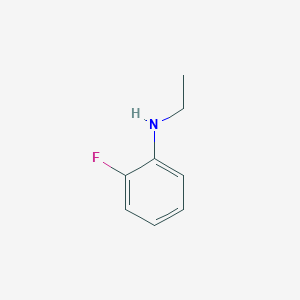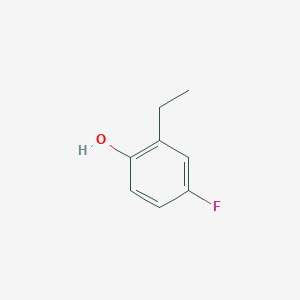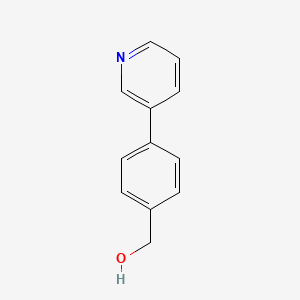
(4-(Pyridin-3-yl)phenyl)methanol
Vue d'ensemble
Description
The compound “(4-(Pyridin-3-yl)phenyl)methanol” is a triaryl-substituted methanol that is of interest due to its potential for forming various molecular structures and exhibiting luminescent properties. The compound is related to a class of chemicals that can be synthesized through reactions involving pyridine and phenyl groups, which are common motifs in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related pyrrole and phenylmethanol derivatives has been reported in the literature. For instance, an efficient one-pot synthetic procedure for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone was developed using acetophenone and trimethylacetaldehyde with TosMIC and a mild base, yielding good results . Another study reported the synthesis of α-pyridyl([2.2]paracyclophan-4-yl)phenylmethanol through the reaction of 2-benzoylpyridine with 4-([2.2]paracyclophanyl)lithium, demonstrating the versatility of pyridine and phenyl groups in complex syntheses .
Molecular Structure Analysis
The molecular and crystalline structure of a complex derived from a similar triaryl-substituted methanol was studied using X-ray analysis. This analysis revealed the potential for intramolecular cyclization involving the pyridine ring and other substituents . Additionally, solvent-dependent polymorphism has been observed in related compounds, where the crystallization of 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid resulted in different conformers and crystal structures based on the solvent used .
Chemical Reactions Analysis
Triaryl-substituted methanols, such as the one , can undergo intramolecular cyclocondensation reactions. For example, the compound synthesized in one study underwent cyclocondensation in refluxing formic acid, leading to the formation of heterocyclic compounds with luminescent properties . This indicates that “(4-(Pyridin-3-yl)phenyl)methanol” may also participate in similar chemical reactions, potentially yielding novel heterocyclic structures.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of “(4-(Pyridin-3-yl)phenyl)methanol” are not detailed in the provided papers, related compounds exhibit interesting properties such as polymorphism and luminescence. Polymorphism, as observed in a related compound, can affect the melting point and the molecular interactions within the crystal lattice . The luminescent properties of the compounds prepared from similar reactions suggest that “(4-(Pyridin-3-yl)phenyl)methanol” could also be explored for its potential use in optical materials or as a fluorescent marker .
Applications De Recherche Scientifique
-
Pharmaceutical Chemistry
- Application : “(4-Pyridin-3-ylphenyl)methanol” is a specialty product used in proteomics research . Proteomics is a branch of biotechnology that uses molecular biology, biochemistry, and genetics to analyze the structure, function, and interactions of the proteins produced by the genes of a particular cell, tissue, or organism.
- Results or Outcomes : The specific results or outcomes of using “(4-Pyridin-3-ylphenyl)methanol” in proteomics research are not provided in the source .
-
Medicinal Chemistry
- Application : Pyrimidine derivatives, such as “(4-Pyridin-3-ylphenyl)methanol”, have been used in the design of structures in medicinal chemistry . These structures have a wide range of pharmacological activities.
- Method of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
-
Anticancer Research
- Application : Pyridine-containing compounds, such as “(4-Pyridin-3-ylphenyl)methanol”, have shown increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This has generated concern among researchers in synthesising a variety of pyridine derivatives .
- Results or Outcomes : The specific results or outcomes of using “(4-Pyridin-3-ylphenyl)methanol” in anticancer research are not provided in the source .
-
Photocatalysis
- Application : Polymeric carbon nitride (CN), a promising two-dimensional (2D) conjugated polymer, is attracting dramatically increasing interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from (photo)catalysis .
- Results or Outcomes : The specific results or outcomes of using “(4-Pyridin-3-ylphenyl)methanol” in photocatalysis are not provided in the source .
Propriétés
IUPAC Name |
(4-pyridin-3-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-3-5-11(6-4-10)12-2-1-7-13-8-12/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIJCVCCKVZBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363917 | |
| Record name | [4-(Pyridin-3-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-3-yl)phenyl)methanol | |
CAS RN |
217189-04-3 | |
| Record name | [4-(Pyridin-3-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


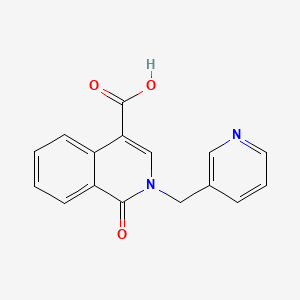
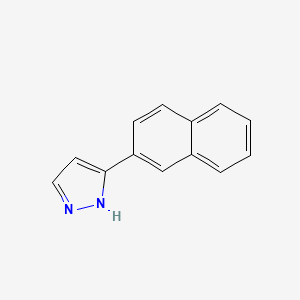
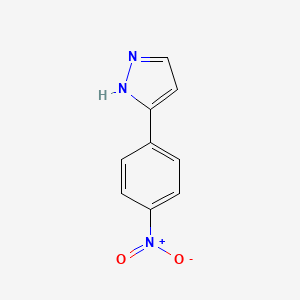
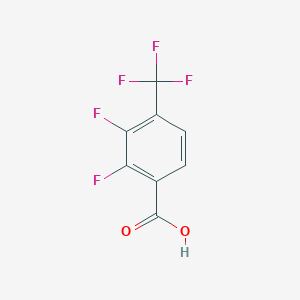


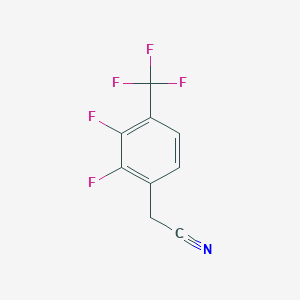
![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)




